(5E)-2-hydroxy-5-{[1-(4-methylbenzyl)-1H-indol-3-yl]methylidene}-3,5-dihydro-4H-imidazol-4-one
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Overview
Description
(5E)-5-({1-[(4-METHYLPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)IMIDAZOLIDINE-2,4-DIONE is a complex organic compound with a unique structure that combines an indole moiety with an imidazolidine-2,4-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-({1-[(4-METHYLPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)IMIDAZOLIDINE-2,4-DIONE typically involves multi-step organic reactions. One common method starts with the preparation of the indole derivative, followed by the formation of the imidazolidine-2,4-dione ring. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-({1-[(4-METHYLPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)IMIDAZOLIDINE-2,4-DIONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the indole moiety, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(5E)-5-({1-[(4-METHYLPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)IMIDAZOLIDINE-2,4-DIONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (5E)-5-({1-[(4-METHYLPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)IMIDAZOLIDINE-2,4-DIONE involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various enzymes and receptors, modulating their activity. The imidazolidine-2,4-dione core may also play a role in stabilizing the compound and enhancing its binding affinity to target molecules.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with two chlorine atoms, used in the production of dyes and herbicides.
Heparinoid Compounds: Structurally similar to heparin, used for their anticoagulant properties.
4-Methoxyphenethylamine: Used in the synthesis of various organic compounds.
Uniqueness
(5E)-5-({1-[(4-METHYLPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)IMIDAZOLIDINE-2,4-DIONE is unique due to its combination of an indole moiety and an imidazolidine-2,4-dione core, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C20H17N3O2 |
---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
(5E)-5-[[1-[(4-methylphenyl)methyl]indol-3-yl]methylidene]imidazolidine-2,4-dione |
InChI |
InChI=1S/C20H17N3O2/c1-13-6-8-14(9-7-13)11-23-12-15(16-4-2-3-5-18(16)23)10-17-19(24)22-20(25)21-17/h2-10,12H,11H2,1H3,(H2,21,22,24,25)/b17-10+ |
InChI Key |
KSXAAQRCCKSENO-LICLKQGHSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)/C=C/4\C(=O)NC(=O)N4 |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)C=C4C(=O)NC(=O)N4 |
Origin of Product |
United States |
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